BenchChemオンラインストアへようこそ!

6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Regioselective electrophilic substitution 2‑Benzazepine synthesis Positional isomer differentiation

6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (CAS 1803609‑55‑3) is a halogenated bicyclic secondary-amine hydrochloride belonging to the 2‑benzazepine class, featuring a bromine substituent at the ortho‑like C‑6 position of the fused benzene ring. The compound has the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.57 g mol⁻¹.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 1803609-55-3
Cat. No. B1378714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
CAS1803609-55-3
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)C=CC=C2Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H
InChIKeyUXSFRCPFDORPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride (CAS 1803609-55-3): Procurement-Relevant Identity and Physicochemical Baseline


6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (CAS 1803609‑55‑3) is a halogenated bicyclic secondary-amine hydrochloride belonging to the 2‑benzazepine class, featuring a bromine substituent at the ortho‑like C‑6 position of the fused benzene ring [1]. The compound has the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.57 g mol⁻¹ . It is supplied as a solid hydrochloride salt (typical purity ≥95 %) and is classified under GHS as Acute Toxicity Category 4, Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3 (H302, H315, H319, H335) [2]. The 6‑bromo substitution pattern differentiates it from the 7‑, 8‑, and 9‑bromo positional isomers (CAS 740842‑87‑9, 223915‑77‑3, and 1367866‑65‑6 respectively) as well as from the 6‑chloro analog (CAS 939759‑11‑2) and the unsubstituted parent 2,3,4,5‑tetrahydro‑1H‑2‑benzazepine (CAS 7216‑22‑0), each of which presents distinct reactivity and physicochemical profiles that affect their suitability as synthetic intermediates or pharmacological probes .

Why 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride Cannot Be Replaced by a Generic 2‑Benzazepine Analog


Positional isomerism on the 2‑benzazepine scaffold is not a trivial substitution: electrophilic bromination of the unprotected tetrahydro‑2‑benzazepine core occurs with >95 % regioselectivity at C‑8, not at C‑6 [1]. Consequently, the 6‑bromo isomer (whether hydrochloride salt or free base) cannot be accessed via the direct electrophilic route that yields the 8‑bromo congener; it mandates a distinct synthetic strategy, typically involving pre‑functionalized ortho‑bromo building blocks or directed‑metalation sequences [2]. Even among positional isomers sharing identical elemental composition (C₁₀H₁₂BrN, MW 226.11), predicted boiling points differ by ~10 °C (6‑Br: 307 °C vs. 8‑Br: 297 °C), and the 6‑bromo substituent sits ortho to the ring‑junction carbon, altering the conformational equilibrium of the azepine ring as evidenced by variable‑temperature NMR studies [3]. Furthermore, the C‑Br bond dissociation energy (276 kJ mol⁻¹) is 52 kJ mol⁻¹ lower than that of the C‑Cl bond (328 kJ mol⁻¹), rendering brominated analogs substantially more reactive in palladium‑catalyzed cross‑coupling and unable to be surrogated by their chloro counterparts without re‑optimizing catalytic conditions [4]. These differences mean that the 6‑bromo‑2‑benzazepine hydrochloride occupies a distinct reactivity and property niche that cannot be filled by generic in‑class substitution.

Quantitative Differentiation Evidence for 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride (CAS 1803609‑55‑3) vs. Closest Analogs


Regioselective Synthetic Accessibility: Electrophilic Bromination Favors C‑8, Mandating a Distinct Route to the 6‑Bromo Isomer

Direct electrophilic bromination of 2,3,4,5‑tetrahydro‑1H‑2‑benzazepine proceeds with >95 % regioselectivity at the C‑8 position, meaning the 8‑bromo isomer is the kinetically favored product under standard conditions [1]. The 6‑bromo isomer (target compound, free base CAS 1781614‑18‑3; HCl salt CAS 1803609‑55‑3) cannot be obtained via this straightforward one‑step route and instead requires a de novo synthetic strategy employing ortho‑bromo‑substituted arene building blocks or directed ortho‑metalation/bromination sequences on pre‑protected intermediates [2]. This fundamental difference in synthetic accessibility has direct procurement implications: the 6‑bromo isomer typically commands a higher cost and longer lead time than the 8‑bromo isomer, and batch‑to‑batch consistency depends on the specific multi‑step route employed rather than a single‑step late‑stage functionalization.

Regioselective electrophilic substitution 2‑Benzazepine synthesis Positional isomer differentiation

C–Br vs. C–Cl Bond Dissociation Energy: Quantified Reactivity Advantage in Cross‑Coupling Chemistry

The carbon–bromine bond dissociation energy (BDE) in aryl bromides is 276 kJ mol⁻¹, which is 52 kJ mol⁻¹ lower than the C–Cl BDE of 328 kJ mol⁻¹ [1]. This 15.9 % lower bond strength translates into substantially faster oxidative addition with Pd(0) catalysts, the rate‑determining step in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. Consequently, the 6‑bromo‑2‑benzazepine scaffold is a significantly more versatile synthetic handle than its 6‑chloro analog (CAS 939759‑11‑2) for downstream diversification via cross‑coupling. In practical terms, bromoarenes typically achieve complete conversion under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than the corresponding chloroarenes, reducing the risk of thermal decomposition of the thermally labile tetrahydroazepine ring system [2].

Bond dissociation energy Palladium-catalyzed cross-coupling Halogen reactivity ranking

Hydrochloride Salt vs. Free Base: Molecular Weight, Hydrogen‑Bond Donor Count, and Solid‑State Handling

The hydrochloride salt (CAS 1803609‑55‑3) has a molecular weight of 262.57 g mol⁻¹ and contains two hydrogen‑bond donors (one from the protonated secondary ammonium, one from the chloride counterion), compared to the free base (CAS 1781614‑18‑3) with MW 226.11 g mol⁻¹ and only one HBD [1]. The 36.46 g mol⁻¹ (16.1 %) mass difference directly impacts gravimetric dosing calculations: 1.16 mg of the HCl salt is required to deliver the molar equivalent of 1.00 mg of the free base. The salt form is a solid at ambient temperature with specified long‑term storage at cool, dry conditions, whereas the free base has a predicted boiling point of 307 °C and density of 1.36 g cm⁻³ but may exist as a low‑melting solid or oil depending on purity . The hydrochloride salt also carries a defined GHS hazard classification (H302, H315, H319, H335) derived from an ECHA C&L notification, providing clear safety‑handling guidance [2].

Salt form selection Solid‑state properties Aqueous solubility

Predicted Boiling Point: 6‑Bromo vs. 8‑Bromo Positional Isomer Indicates Different Intermolecular Interactions

The predicted boiling point of the 6‑bromo free base (307.2 ± 37.0 °C at 760 mmHg) is approximately 10.5 °C higher than that predicted for the 8‑bromo positional isomer (296.7 ± 35.0 °C at 760 mmHg), using the same computational methodology (ACD/Labs or analogous prediction engine) . While both isomers share the same molecular formula (C₁₀H₁₂BrN) and identical computed LogP (2.81) and PSA (12.03 Ų), the difference in boiling point reflects altered dipole moment orientation and intermolecular interaction strength arising from the different bromine position. The 6‑bromo isomer places the electron‑withdrawing bromine ortho to the ring‑junction carbon, which may influence the basicity of the azepine nitrogen through inductive and field effects, subtly altering hydrogen‑bonding capacity in the condensed phase [1].

Positional isomer physicochemical properties Boiling point prediction Intermolecular forces

GHS Hazard Classification: HCl Salt Carries Quantified Acute Toxicity and Irritancy Warnings Not Necessarily Shared by All Isomers

The hydrochloride salt (CAS 1803609‑55‑3) has a specific GHS hazard profile reported to the ECHA C&L Inventory by at least one notifying company: H302 (Harmful if swallowed, Acute Tox. 4, 100 % notification agreement), H315 (Causes skin irritation, Skin Irrit. 2, 100 %), H319 (Causes serious eye irritation, Eye Irrit. 2A, 100 %), and H335 (May cause respiratory irritation, STOT SE 3, 100 %), with the Signal Word 'Warning' [1]. This profile is specific to the hydrochloride salt and may differ from the free base or other positional isomers, which have not necessarily undergone the same hazard assessment. For procurement decisions in laboratories with specific safety infrastructure requirements (e.g., fume hood ventilation class, personal protective equipment protocols, waste disposal categorization), this documented hazard classification provides a regulatory anchor that uncharacterized analogs lack.

Safety data sheet GHS classification Occupational exposure

Research and Industrial Application Scenarios for 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride Based on Differential Evidence


Diversification via Palladium‑Catalyzed Cross‑Coupling for Fragment‑Based Drug Discovery Libraries

The 6‑bromo substituent provides a reactive C–Br handle (BDE 276 kJ mol⁻¹) that undergoes oxidative addition with Pd(0) substantially faster than the C–Cl bond (BDE 328 kJ mol⁻¹), enabling Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under milder conditions [1]. This makes the compound ideal as a core scaffold for fragment‑based library synthesis where the 2‑benzazepine core—a privileged scaffold present in galantamine (Alzheimer's disease) and numerous CNS‑active clinical candidates—is elaborated at the C‑6 position with diverse aryl, heteroaryl, or amine substituents . The hydrochloride salt form ensures accurate solid dispensing for parallel synthesis workflows.

Structure–Activity Relationship Studies Targeting Phenylethanolamine N‑Methyltransferase (PNMT) or σ Receptors

The unsubstituted 2,3,4,5‑tetrahydro‑1H‑2‑benzazepine scaffold has demonstrated PNMT inhibitory activity (Kᵢ = 3.34 μM) with 3.2‑fold selectivity over α₂‑adrenoceptors [1]. The 6‑bromo derivative introduces an electron‑withdrawing substituent ortho to the ring junction, which is expected to modulate the pKₐ of the azepine nitrogen (predicted ~9.93 for the parent) and alter the conformational equilibrium of the seven‑membered ring . This makes the compound a systematic SAR probe for mapping halogen‑position effects on target engagement, complementing the 7‑, 8‑, and 9‑bromo isomer series.

Synthetic Intermediate for Acetylcholinesterase (AChE) Inhibitor Development

The 2‑benzazepine scaffold has been validated as a core for AChE inhibitors: 3‑(1‑benzylpiperidin‑4‑yl)‑1‑(2,3,4,5‑tetrahydro‑1H‑2‑benzazepin‑8‑yl)propan‑1‑one was synthesized via regioselective C‑8 acylation and showed AChE inhibition [1]. The 6‑bromo analog offers an alternative vector for inhibitor design, with the bromine positioned to explore a different region of the AChE active site. Furthermore, the C‑6 bromine can serve as a radiolabeling precursor (via halogen exchange or lithiation) for the preparation of ¹⁸F‑ or ¹²⁵I‑labeled imaging agents.

Physicochemical Referencing and Method Development for Halogenated Benzazepine Analysis

With a documented GHS hazard profile (H302, H315, H319, H335), computed TPSA of 12 Ų, and zero rotatable bonds, this compound serves as a well‑characterized reference standard for HPLC method development, logP/logD determination (predicted LogP ~2.8), and pKₐ measurement of halogenated 2‑benzazepines [1]. Its low TPSA and moderate lipophilicity place it within CNS‑MPO‑favorable property space, making it a relevant model compound for calibrating in vitro permeability and protein‑binding assays in CNS drug discovery programs [2].

Quote Request

Request a Quote for 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.